molecular formula C9H15F3N2O B2450945 N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide CAS No. 2097867-13-3

N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide

Cat. No.: B2450945
CAS No.: 2097867-13-3
M. Wt: 224.227
InChI Key: REQYDTMRYOHNFL-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide typically involves the reaction of N-methylpiperidine with trifluoroacetic anhydride, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:

    N-methylpiperidine: reacts with in the presence of .

  • The intermediate product is then acetylated using acetyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(3-(trifluoromethyl)phenyl)acetamide
  • N-methyl-2-(3-(trifluoromethyl)pyridin-1-yl)acetamide
  • N-methyl-2-(3-(trifluoromethyl)benzyl)acetamide

Uniqueness

N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific receptor binding affinity, which are not observed in similar compounds.

Properties

IUPAC Name

N-methyl-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-13-8(15)6-14-4-2-3-7(5-14)9(10,11)12/h7H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQYDTMRYOHNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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